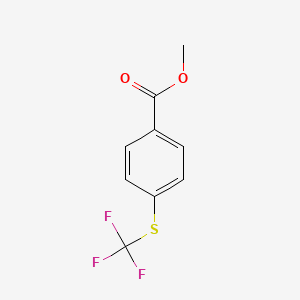

Methyl 4-(trifluoromethylthio)benzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Direct Trifluoromethylthiolation Approaches

Direct C-H trifluoromethylthiolation and cross-coupling reactions represent the most efficient and atom-economical methods for the synthesis of aryl-SCF3 compounds. These approaches avoid the pre-functionalization of substrates, thereby shortening synthetic sequences.

Palladium catalysis has emerged as a powerful tool for the formation of C-S bonds, offering high efficiency and functional group tolerance. In the context of synthesizing compounds like Methyl 4-(trifluoromethylthio)benzoate, palladium-catalyzed reactions provide a direct route from readily available starting materials.

While the target compound is a para-substituted benzoate (B1203000), understanding ortho-selective methods is crucial for controlling regioselectivity in complex substituted arenes. Palladium-catalyzed ortho-selective C-H trifluoromethylthiolation reactions have been developed, often employing a directing group to guide the catalyst to the desired position. For instance, 2-arylpyridine derivatives can be selectively trifluoromethylthiolated at the ortho-position of the aryl ring. researchgate.net This strategy, however, is more relevant for the synthesis of ortho-isomers rather than the para-isomer, this compound. A general protocol for such a reaction involves the use of a palladium catalyst, a directing group-containing substrate, and a trifluoromethylthiolating agent like AgSCF3 in the presence of an oxidant. pkusz.edu.cn

A simplified representation of a directed ortho-trifluoromethylthiolation is shown below:

| Reactant | Catalyst | Reagent | Product |

| Arene with Directing Group | Pd(OAc)2 | AgSCF3 | ortho-SCF3 Arene |

Table 1: Generalized Scheme for Ortho-Selective Trifluoromethylthiolation.

A proposed catalytic cycle is as follows:

C-H Activation/Oxidative Addition: Formation of an Ar-Pd(II) complex.

Oxidation: The Pd(II) complex is oxidized to a Pd(IV) species.

Ligand Exchange: An existing ligand is exchanged for the SCF3 group.

Reductive Elimination: The Ar-SCF3 bond is formed, and the Pd(II) catalyst is regenerated.

This mechanistic understanding is vital for optimizing reaction conditions and developing more efficient catalytic systems for the synthesis of compounds such as this compound.

Copper-catalyzed reactions provide a valuable alternative to palladium-based methods. Specifically, the oxidative trifluoromethylthiolation of aryl boronic acids is a direct route to aryl-SCF3 compounds. To synthesize this compound, the corresponding starting material would be 4-(methoxycarbonyl)phenylboronic acid. This reaction typically involves a copper catalyst, an oxidant, and a trifluoromethylthiolating agent.

A representative reaction is outlined in the following table:

| Substrate | Catalyst | Reagent | Product |

| 4-(Methoxycarbonyl)phenylboronic acid | Cu(OAc)2 | TsSCF3 | This compound |

Table 2: Copper-Catalyzed Synthesis of this compound.

This method is attractive due to the commercial availability of a wide range of aryl boronic acids and the relatively low cost of copper catalysts compared to palladium. rsc.org

While the focus is on an aryl compound, it is pertinent to mention advancements in C(sp3)–H functionalization, as these methods can be applied to precursors containing alkyl moieties. Silver-mediated C(sp3)–H trifluoromethylthiolation has been developed for the direct introduction of the SCF3 group into aliphatic systems. rsc.orgnih.gov These reactions typically employ a silver salt, such as AgSCF3, and an oxidant, like K2S2O8. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org Although not directly applicable to the aromatic C-H bond in the final product, this methodology could be used to functionalize potential precursors to this compound that contain benzylic C-H bonds.

To circumvent the use of transition metals, metal-free trifluoromethylthiolation protocols have been developed. One such method utilizes arylazo sulfones as precursors to aryl radicals under visible-light irradiation. nih.govacs.org This approach is notable for its mild, photocatalyst- and metal-free conditions. nih.govacs.org The arylazo sulfone corresponding to the target molecule would be methyl 4-((methylsulfonyl)azo)benzoate. Upon irradiation with visible light, this precursor would generate the 4-(methoxycarbonyl)phenyl radical, which can then be trapped by a trifluoromethylthiolating agent to yield this compound. nih.govacs.org

The general scheme for this metal-free approach is presented below:

| Reactant | Reagent | Condition | Product |

| Arylazo sulfone | S-Trifluoromethyl arylsulfonothioate | Visible Light | Aryl trifluoromethyl thioether |

Table 3: Metal-Free Trifluoromethylthiolation using Arylazo Sulfones.

This method is suitable for the synthesis of both electron-rich and electron-poor trifluoromethylthiolated aromatics. acs.org

Palladium-Catalyzed Trifluoromethylthiolation Reactions

Multi-step Synthesis Routes

A common and logical multi-step approach to synthesize this compound involves the functionalization of a readily available starting material such as methyl 4-aminobenzoate. This route leverages well-established transformations in organic chemistry, including diazotization followed by a Sandmeyer-type reaction.

The synthesis can be envisioned in the following steps:

Esterification of 4-Aminobenzoic Acid: The synthesis begins with the Fischer esterification of 4-aminobenzoic acid. This reaction is typically carried out by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid, to produce methyl 4-aminobenzoate sciencemadness.org.

Diazotization of Methyl 4-aminobenzoate: The amino group of methyl 4-aminobenzoate is then converted into a diazonium salt. This is achieved by treating the aminobenzoate with sodium nitrite in the presence of a strong acid, like hydrochloric acid, at low temperatures (typically 0–5 °C) to prevent the decomposition of the diazonium salt scirp.orgscirp.org.

Trifluoromethylthiolation: The final step is the introduction of the trifluoromethylthio group by reacting the in situ generated diazonium salt with a suitable trifluoromethylthiolating agent. A common reagent for this transformation is copper(I) trifluoromethylthiolate (CuSCF₃), which can be generated from various precursors. This Sandmeyer-type reaction displaces the diazonium group with the –SCF₃ moiety to yield the final product, this compound.

Table 1: Overview of Multi-step Synthesis Route

| Step | Reaction | Key Reagents | Starting Material | Product |

|---|---|---|---|---|

| 1 | Fischer Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | 4-Aminobenzoic Acid | Methyl 4-aminobenzoate |

| 2 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Methyl 4-aminobenzoate | Methyl 4-(diazonium)benzoate chloride |

| 3 | Sandmeyer-type Trifluoromethylthiolation | Copper(I) trifluoromethylthiolate (CuSCF₃) | Methyl 4-(diazonium)benzoate chloride | This compound |

Development of Novel Trifluoromethylthiolation Reagents (e.g., S-(Trifluoromethyl)benzothioate)

The development of bench-stable, user-friendly, and efficient trifluoromethylthiolating reagents is crucial for advancing the synthesis of SCF₃-containing compounds. One such novel reagent is S-(Trifluoromethyl)benzothioate (TFBT).

TFBT has been developed as an inexpensive and stable solid that serves as a convenient source of the trifluoromethylthiolate anion (⁻SCF₃). It can be easily synthesized from potassium fluoride (KF) as the fluorine source. The utility of TFBT lies in its ability to readily release the SCF₃ nucleophile upon activation, which can then be used in various transformations. Its applications include the trifluoromethylthiolation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling reactions with aryl and vinyl boronic acids.

The development of reagents like TFBT represents a significant advancement, offering a safer and more practical alternative to gaseous or highly reactive trifluoromethylthiolating agents.

Table 2: Characteristics of S-(Trifluoromethyl)benzothioate (TFBT)

| Property | Description |

|---|---|

| Reagent Name | S-(Trifluoromethyl)benzothioate (TFBT) |

| Physical State | Bench-stable solid |

| Key Advantage | User-friendly and inexpensive source of nucleophilic SCF₃ |

| Synthesis Precursors | Potassium fluoride (KF), thiophosgene (CSCl₂), and benzoyl chloride (PhCOCl) |

| Primary Application | Nucleophilic trifluoromethylthiolation |

Photochemical and Radical-Mediated Synthetic Pathways

Modern synthetic chemistry has increasingly turned to photochemical and radical-mediated reactions to forge challenging chemical bonds under mild conditions. The synthesis of aryl trifluoromethyl thioethers, including this compound, can be achieved through these advanced methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of aryl radicals from stable precursors. In a typical setup, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, converting a suitable aryl precursor into an aryl radical. This radical can then react with a trifluoromethylthiolating agent to form the desired product.

A notable strategy involves the use of arylazo sulfones as photochemical precursors of aryl radicals. These compounds can be activated by visible light, leading to the release of an aryl radical, which then undergoes trifluoromethylthiolation scirp.org. This metal-free approach is advantageous as it avoids the use of potentially toxic and expensive transition metal catalysts scirp.org.

Radical aromatic trifluoromethylthiolation can also be achieved using arenediazonium salts in the presence of a photoredox catalyst nih.gov. These methods offer high efficiency and functional group tolerance, making them attractive for the late-stage functionalization of complex molecules.

Table 3: Comparison of Photochemical and Radical-Mediated Methods

| Method | Key Features | Aryl Radical Precursor | Typical Conditions |

|---|---|---|---|

| Photoredox Catalysis | Metal-free, mild reaction conditions, high functional group tolerance nih.govaiinmr.com | Arenediazonium salts nih.gov | Visible light, photocatalyst (e.g., organic dye) |

| Base-Mediated Radical Reaction | Can proceed without a photocatalyst under certain conditions | Various | Base, radical initiator |

| Arylazo Sulfone Photolysis | Metal-free, visible-light driven, bench-stable precursors scirp.org | Arylazo sulfones scirp.org | Visible light irradiation scirp.org |

Mechanistic Investigations and Reaction Pathways

Exploration of Electrophilic Aromatic Substitution Mechanisms

The benzene (B151609) ring of Methyl 4-(trifluoromethylthio)benzoate is substituted with two groups: a methyl ester (-COOCH₃) at position 1 and a trifluoromethylthio group (-SCF₃) at position 4. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this ring are governed by the electronic properties of these substituents.

The methyl ester group is a deactivating, meta-directing group. The carbonyl group withdraws electron density from the aromatic ring through resonance, making the ring less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (relative to the ester) as the most electron-rich sites for electrophilic attack. The nitration of methyl benzoate (B1203000), for example, proceeds by converting nitric acid into the highly reactive nitronium ion (NO₂⁺) electrophile using sulfuric acid. ma.eduyoutube.comyoutube.com The electrophile then attacks the benzene ring, preferentially at the meta position. ma.eduquizlet.com

The trifluoromethylthio group (-SCF₃) is also generally considered to be deactivating due to the strong electron-withdrawing inductive effect of the fluorine atoms. However, unlike the ester group, the sulfur atom possesses lone pairs that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the para position is already occupied. Therefore, the directing effects of the two substituents are opposing. The ester group directs incoming electrophiles to positions 2 and 6 (which are ortho to the -SCF₃ group), while the -SCF₃ group also directs to positions 2 and 6 (ortho to itself and meta to the ester). Consequently, electrophilic attack is strongly favored at the positions ortho to the trifluoromethylthio group.

The general mechanism for EAS involves two principal steps:

Attack of the electron-rich π system of the benzene ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org

Deprotonation of the sp³-hybridized carbon of the σ-complex, which restores the aromaticity of the ring and yields the substitution product. libretexts.org

| Position | Influence of -COOCH₃ (at C1) | Influence of -SCF₃ (at C4) | Combined Effect |

| C2, C6 | meta (Less Deactivated) | ortho (Activated by Resonance) | Most Likely Site of Attack |

| C3, C5 | ortho (Strongly Deactivated) | meta (Less Affected) | Unlikely Site of Attack |

Studies on Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at two primary sites: the carbonyl carbon of the ester group and, under certain conditions, the aromatic ring itself.

Nucleophilic Acyl Substitution: This is the more common pathway, where a nucleophile attacks the electrophilic carbonyl carbon of the methyl ester. The reaction proceeds through a tetrahedral intermediate. This pathway does not affect the C-S bond or the aromatic ring. The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the methoxide (-OCH₃) leaving group. This type of reaction is fundamental for converting esters into other carboxylic acid derivatives like amides or other esters (transesterification).

Nucleophilic Aromatic Substitution (SNAr): This reaction is less common for simple benzene derivatives but is made more feasible by the presence of strong electron-withdrawing groups on the ring. Both the -COOCH₃ and -SCF₃ groups are electron-withdrawing, which reduces the electron density of the aromatic ring, making it susceptible to attack by very strong nucleophiles (e.g., hydroxides, alkoxides at high temperatures). The reaction requires a leaving group on the ring, and in this specific compound, neither substituent is a typical leaving group for SNAr. However, in related structures where a halogen is present, the SNAr mechanism would be significantly enhanced by the presence of the -SCF₃ and -COOCH₃ groups. The mechanism involves:

Attack of a strong nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Expulsion of the leaving group, which restores the aromaticity of the ring.

A different type of nucleophilic substitution can be catalyzed by methyltrifluoromethanesulfonate (MeOTf), which facilitates the substitution of alcohols with various uncharged nucleophiles by activating the hydroxyl group. nih.gov

Radical Intermediate Generation and Reaction Mechanisms

Radical reactions involving this compound could be initiated at several positions. The trifluoromethyl (CF₃) group is a key component in many pharmaceuticals due to its ability to enhance properties like metabolic stability. nih.gov

Generation of Aryl Radicals: Aryl radicals can be generated from precursors like aryl boronic acids through homolysis of the C–B bond, often catalyzed by a silver catalyst with a persulfate oxidant. nih.gov While not directly involving this compound as a starting material, this demonstrates a general pathway to aryl radicals that could then react with a trifluoromethylthiolating agent.

Generation of CF₃S• Radical: The trifluoromethylthio radical (CF₃S•) is a key intermediate in many trifluoromethylthiolation reactions. These reactions often involve a precursor that can easily release the CF₃S• radical, which then adds to an aromatic ring.

Radical Reactions with the Substrate: Studies on the reactions of methyl and trifluoromethyl radicals with related fluoro-esters show that the radicals preferentially abstract a hydrogen atom from the methoxyl group (-OCH₃). rsc.org The presence of fluorinated acyl substituents tends to activate the methoxyl site towards radical attack. rsc.org This suggests that in the presence of a radical initiator, this compound could form a radical at the methyl group of the ester.

A general mechanism for radical substitution on an aromatic ring (as might occur if the ring were attacked by a CF₃S• radical) involves:

Initiation: Generation of the radical species.

Propagation: Addition of the radical to the aromatic ring to form a resonance-stabilized radical intermediate. This is followed by a subsequent step, often oxidation, to restore aromaticity.

Termination: Combination of two radical species.

Free alkyl radicals have been identified as intermediates in the formation of Grignard reagents, and their existence can be confirmed by trapping them with stable free radicals like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO). harvard.edu

Palladium(II)/Palladium(IV) Catalytic Cycles

Palladium catalysis is a powerful tool for forming C-S bonds, including the synthesis of aryl trifluoromethylthio ethers. nih.gov The direct C-H trifluoromethylthiolation of arenes can be achieved using a palladium catalyst, often involving a directing group to ensure regioselectivity. researchgate.net

A proposed catalytic cycle for the palladium-catalyzed trifluoromethylthiolation often involves a Pd(II)/Pd(IV) pathway:

C-H Activation/Coordination: The palladium(II) catalyst coordinates to a directing group on the aromatic substrate. This is followed by C-H bond activation to form a five-membered palladacycle intermediate, with the palladium still in the +2 oxidation state. nih.gov

Oxidative Addition: An electrophilic trifluoromethylthiolating agent, such as an N-SCF₃ reagent, undergoes oxidative addition to the Pd(II) center. researchgate.net This is often the rate-determining step and results in the formation of a high-valent Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination, forming the C-S bond of the desired product. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

Kinetic isotope effect (KIE) studies have shown that the C-H activation step is not the turnover-limiting step in this catalytic cycle, suggesting that the oxidative addition to form the Pd(IV) species is the slower process. researchgate.net

| Step | Catalyst State | Description |

| 1. C-H Activation | Pd(II) | The Pd(II) catalyst coordinates to the substrate and activates a C-H bond, forming a palladacycle. nih.gov |

| 2. Oxidative Addition | Pd(II) → Pd(IV) | The trifluoromethylthiolating agent adds to the palladium center, oxidizing it from Pd(II) to Pd(IV). researchgate.net |

| 3. Reductive Elimination | Pd(IV) → Pd(II) | The C-S bond is formed, releasing the product and regenerating the Pd(II) catalyst. researchgate.net |

Role of Additives and Solvents in Reaction Kinetics and Selectivity

Additives and solvents play a critical role in controlling the rate, yield, and selectivity of chemical reactions, particularly in palladium-catalyzed processes. nih.gov

Solvents: The choice of solvent can significantly impact the outcome of trifluoromethylthiolation reactions.

Acetic Acid (AcOH): Often used as a solvent in palladium-catalyzed C-H functionalization, providing a protic medium that can facilitate the C-H activation step. researchgate.net

Chlorinated Solvents (e.g., DCE): 1,2-dichloroethane (DCE) is another common solvent for these types of reactions. nih.gov

Polar Aprotic Solvents (e.g., DMF): Solvents like dimethylformamide (DMF) can influence the solubility of reagents and stabilize charged intermediates in the catalytic cycle. nih.gov

Additives:

Oxidants: In some catalytic cycles, an external oxidant is required to regenerate the active catalyst or to facilitate the key bond-forming step. For example, Selectfluor has been used in conjunction with a silver trifluoromethylthiolate salt (AgSCF₃). researchgate.net

Acids/Bases: The acidity of the reaction medium can be crucial. Acetic acid can act as both a solvent and a co-catalyst or additive. researchgate.net In other systems, bases are added to neutralize acid byproducts.

Ligands: In palladium catalysis, ligands such as phosphines (e.g., PnBu₃) or N-heterocyclic carbenes are often essential. researchgate.net They modulate the electronic properties and steric environment of the palladium center, which in turn affects the catalyst's stability, activity, and selectivity.

The following table summarizes the effect of different solvents and additives on a representative palladium-catalyzed trifluoromethylthiolation of 2-arylpyridine derivatives, a reaction analogous to what would be needed to functionalize a precursor to this compound. researchgate.net

| Substrate | Catalyst System | Solvent | Additive | Yield (%) | Reference |

| 2-Phenylpyridine | Pd(CH₃CN)₄(OTf)₂ | AcOH | N-(Trifluoromethylthio)saccharin | 91 | researchgate.net |

| 2-(p-Tolyl)pyridine | Pd(CH₃CN)₄(OTf)₂ | AcOH | N-(Trifluoromethylthio)saccharin | 82 | researchgate.net |

| Methyl 4-(pyridin-2-yl)benzoate | Pd(CH₃CN)₄(OTf)₂ | AcOH | N-(Trifluoromethylthio)saccharin | 78 | researchgate.net |

| 2-(4-Chlorophenyl)pyridine | Pd(CH₃CN)₄(OTf)₂ | AcOH | N-(Trifluoromethylthio)saccharin | 65 | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 4-(trifluoromethylthio)benzoate in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with correlation experiments, allows for a complete assignment of all protons and carbons and confirms the presence and location of the trifluoromethylthio group.

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule. For this compound, the spectrum is characterized by signals in both the aromatic and aliphatic regions, consistent with the proposed structure.

The aromatic region displays two distinct signals, each integrating to two protons, which is characteristic of a 1,4-disubstituted benzene (B151609) ring. A doublet observed at approximately 8.08 ppm is assigned to the two aromatic protons (H-2, H-6) adjacent to the electron-withdrawing methyl ester group. A second doublet appears at around 7.72 ppm, corresponding to the two protons (H-3, H-5) adjacent to the trifluoromethylthio (-SCF₃) group. The coupling constant for both doublets is typically observed around 8.0 Hz, indicative of ortho-coupling between adjacent protons on the benzene ring.

In the aliphatic region, a sharp singlet is observed at approximately 3.9 ppm. This signal integrates to three protons and is assigned to the methyl (–OCH₃) protons of the ester functional group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 8.08 | Doublet (d) | 8.0 | 2H | Ar-H (H-2, H-6) |

| 7.72 | Doublet (d) | 8.0 | 2H | Ar-H (H-3, H-5) |

| 3.9 | Singlet (s) | N/A | 3H | -OCH ₃ |

Note: Data recorded in CDCl₃ at 400 MHz.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms. The spectrum for this compound shows seven distinct signals, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the ester group is observed as a singlet at approximately 166.0 ppm. The aliphatic methyl carbon of the ester appears as a singlet at around 52.5 ppm. In the aromatic region, four signals are present. The signal at ~135.6 ppm is assigned to the quaternary carbon (C-4) attached to the -SCF₃ group, while the signal at ~132.2 ppm corresponds to the quaternary carbon (C-1) bonded to the ester group. The signal for carbons C-2 and C-6 appears at ~130.4 ppm, and the signal for C-3 and C-5 is found at ~129.9 ppm.

A key feature is the signal for the trifluoromethyl (-CF₃) carbon, which appears as a quartet at approximately 129.3 ppm due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of about 306.4 Hz. The aromatic carbons C-3 and C-5 also exhibit a small quartet splitting (³JCF ≈ 2.0 Hz) due to three-bond coupling with the fluorine atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 166.0 | Singlet | N/A | C =O |

| 135.6 | Singlet | N/A | C -4 |

| 132.2 | Singlet | N/A | C -1 |

| 130.4 | Singlet | N/A | C -2, C -6 |

| 129.9 | Quartet | ³JCF = 2.0 | C -3, C -5 |

| 129.3 | Quartet | ¹JCF = 306.4 | -SC F₃ |

| 52.5 | Singlet | N/A | -OC H₃ |

Note: Data recorded in CDCl₃ at 100 MHz.

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of fluorine atoms. For this compound, the spectrum shows a single, sharp singlet at approximately -41.8 ppm. This signal integrates to three fluorine atoms and is characteristic of a trifluoromethyl group attached to a sulfur atom in this particular chemical environment. The absence of coupling in the ¹⁹F spectrum indicates that there are no other magnetically active nuclei in close proximity to the fluorine atoms, other than the carbon to which they are attached.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear cross-peak between the two aromatic doublets at 8.08 ppm and 7.72 ppm, confirming their ortho relationship on the benzene ring. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. Expected cross-peaks would include: the proton signal at 8.08 ppm with the carbon signal at 130.4 ppm (C-2, C-6); the proton signal at 7.72 ppm with the carbon signal at 129.9 ppm (C-3, C-5); and the methyl proton signal at 3.9 ppm with the methyl carbon signal at 52.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

The methyl protons (-OCH₃) at 3.9 ppm would show a strong correlation to the carbonyl carbon at 166.0 ppm.

The aromatic protons at 8.08 ppm (H-2, H-6) would correlate to the carbonyl carbon (166.0 ppm), the neighboring aromatic carbons (C-3, C-5 at 129.9 ppm), and the quaternary carbon C-1 (132.2 ppm).

The aromatic protons at 7.72 ppm (H-3, H-5) would correlate to the neighboring aromatic carbons (C-2, C-6 at 130.4 ppm) and the quaternary carbons C-1 (132.2 ppm) and C-4 (135.6 ppm).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. The molecular formula of this compound is C₉H₇F₃O₂S, which corresponds to a molecular weight of 236.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 236. Although detailed fragmentation data is not widely published, a plausible fragmentation pattern can be predicted based on the structure. Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) to give a fragment ion at m/z 205, corresponding to the [M - 31]⁺ acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 177, corresponding to the [C₇H₄F₃S]⁺ ion.

Cleavage of the C-S bond could lead to a fragment at m/z 149, representing the [M - SCF₃]⁺ ion, or a fragment corresponding to the trifluoromethylthio cation [SCF₃]⁺ at m/z 101.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. For a similar compound, HRMS (EI) was used to confirm the elemental composition, suggesting this technique is well-suited for the analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While a published spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its structure.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic ester.

C-O Stretch: The spectrum would show C-O stretching vibrations for the ester group, typically as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring.

Aromatic C-H Stretch: A weak to medium absorption band would be expected above 3000 cm⁻¹, characteristic of the C-H stretching of the aromatic ring.

Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C-F Stretch: Strong absorption bands due to the C-F stretching vibrations of the -CF₃ group are expected in the region of 1100-1300 cm⁻¹. These may overlap with the C-O stretching bands.

C-S Stretch: The C-S stretching vibration typically gives rise to a weak absorption in the 600-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| > 3000 | Weak-Medium | C-H Stretch | Aromatic |

| < 3000 | Medium | C-H Stretch | Aliphatic (-CH₃) |

| 1720-1740 | Strong | C=O Stretch | Ester |

| 1450-1600 | Variable | C=C Stretch | Aromatic Ring |

| 1100-1300 | Strong | C-F Stretch | Trifluoromethyl |

| 1250-1300 | Strong | C-O Stretch | Ester |

| 1000-1100 | Strong | C-O Stretch | Ester |

| 600-800 | Weak | C-S Stretch | Thioether |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

In organic chemistry, "building blocks" are relatively simple molecules that can be assembled into more complex structures. chembk.comchemicalbook.com Methyl 4-(trifluoromethylthio)benzoate serves as a key building block, primarily through its conversion to more versatile intermediates.

A fundamental transformation is the hydrolysis of the methyl ester group to yield 4-(trifluoromethylthio)benzoic acid. nih.govnih.govyoutube.com This carboxylic acid is a highly valuable and more adaptable building block for several reasons. The carboxylic acid functional group can be readily activated or converted into other functionalities. For instance, it can be treated with reagents like thionyl chloride to form the corresponding acyl chloride. nih.gov

This activated acyl chloride is a reactive intermediate that can readily participate in a variety of coupling reactions. A prominent application is in amide bond formation, where the acyl chloride reacts with a wide range of primary or secondary amines to construct complex amide derivatives. nih.govmedchemexpress.com This amide-formation strategy is a cornerstone of medicinal chemistry for assembling potential drug candidates. nih.gov By using 4-(trifluoromethylthio)benzoic acid, chemists can introduce the trifluoromethylthio moiety into a larger, architecturally diverse molecule, leveraging the unique properties of the -SCF3 group. nih.govnih.gov

Late-Stage Functionalization of Organic Molecules

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule, such as a drug candidate or natural product, at a late step in its synthesis. This strategy is highly efficient for rapidly creating analogues of a lead compound to optimize its properties.

While the trifluoromethylthio (-SCF3) group is a desirable feature in such efforts, this compound itself is generally not employed as a direct reagent for late-stage functionalization. The compound typically lacks the required reactivity to functionalize the C-H bonds or other positions on a complex substrate under mild conditions.

Instead, the significance of this compound in this context is as a stable, commercially available precursor for the synthesis of more reactive trifluoromethylthiolating agents. These advanced reagents are specifically designed to deliver the -SCF3 group to complex molecules efficiently. Therefore, while not a direct participant, this compound is a foundational component in the development of the chemical tools used for these sophisticated transformations.

Synthesis of Diverse Trifluoromethylthio-Containing Derivatives

This compound is a versatile starting point for the synthesis of a variety of derivatives where the core trifluoromethylthio-phenyl structure is retained. These transformations typically involve reactions at the ester functional group.

The most common derivatization is the hydrolysis of the methyl ester to produce 4-(trifluoromethylthio)benzoic acid . nih.govnih.govyoutube.com This acid is a key intermediate for creating a host of other compounds. For example, through standard amide coupling protocols using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the acid can be joined with various amines to form a library of amide derivatives . nih.govnih.gov

Furthermore, the carboxylic acid can be re-esterified or the original methyl ester can undergo transesterification to produce other ester derivatives , such as ethyl 4-(trifluoromethylthio)benzoate. youtube.com These derivatives are useful for modifying solubility and other physicochemical properties.

Below is a table summarizing key synthetic transformations starting from this compound or its primary derivative.

| Starting Material | Reagent(s) | Product Class | Reference(s) |

| This compound | Base or Acid (e.g., NaOH, H2SO4), Water | Carboxylic Acid | nih.gov, nih.gov |

| 4-(trifluoromethylthio)benzoic acid | Thionyl Chloride (SOCl2), then an Amine (R-NH2) | Amide | nih.gov |

| 4-(trifluoromethylthio)benzoic acid | An Alcohol (R-OH), Acid Catalyst | Ester | youtube.com |

| 4-(trifluoromethylthio)benzoic acid | Sulphanilamide, DCC/EDCI | Sulfonamide-linked derivative | nih.gov |

Reagent in Cascade Cyclization Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. These reactions are highly valued for their efficiency in rapidly building molecular complexity, often creating intricate polycyclic systems from simple starting materials.

Despite the power of cascade reactions in modern synthesis, the direct use of this compound as a key reactant in such transformations is not a widely reported application in the scientific literature. While molecules with related functionalities, such as certain ketoesters or compounds bearing strong electron-withdrawing groups, are known to participate in various cyclization cascades, specific examples initiating from this compound are not prominently documented. Therefore, this particular application does not appear to be a primary role for this compound based on available research.

Role in Pharmaceutical and Agrochemical Research

Intermediate in Drug Candidate Synthesis

In the complex process of drug discovery, Methyl 4-(trifluoromethylthio)benzoate functions as a vital intermediate or building block. Its structure, featuring a benzene (B151609) ring substituted with both a reactive methyl ester group and the desired trifluoromethylthio group, makes it an ideal starting point for multi-step syntheses. bldpharm.comsigmaaldrich.comsigmaaldrich.com Chemists can modify the methyl ester through common organic reactions (e.g., hydrolysis to a carboxylic acid, amidation, or reduction) to connect the trifluoromethylthio-phenyl core to other molecular fragments, ultimately building a larger, more complex drug candidate. youtube.com This modular approach is fundamental to creating libraries of compounds for biological screening. The use of benzoate (B1203000) derivatives is a well-established strategy in the synthesis of various pharmaceutical agents, such as the anti-hyperlipidemic drug Fenofibrate. nih.gov

Contribution to Enhanced Lipophilicity and Bioavailability of Active Compounds

A critical challenge in drug design is ensuring that an active molecule can pass through biological membranes, such as the cell membrane, to reach its target. This property, known as bioavailability, is heavily influenced by the molecule's lipophilicity (its affinity for fatty or non-polar environments). The trifluoromethylthio (SCF3) group is one of the most lipophilic functional groups used in drug discovery. researchgate.net Its inclusion in a molecule can significantly increase lipophilicity, which may enhance the compound's ability to cross cell membranes and improve its absorption and distribution in the body. researchgate.netmdpi.com

The effect of fluorination on lipophilicity has been studied systematically. For instance, research on a series of 2-(thiofluoroalkyl)pyridines demonstrated that the fully fluorinated SCF3 group conferred the highest lipophilicity compared to its non-fluorinated and partially fluorinated counterparts. nih.gov This ability to fine-tune lipophilicity is crucial for optimizing the pharmacokinetic profile of a potential drug. mdpi.comresearchgate.net

Table 1: Impact of Thioalkyl Group Fluorination on Lipophilicity

This table presents experimental data on the lipophilicity (logD 7.4) of various 2-substituted pyridines, illustrating the significant increase associated with the trifluoromethylthio (SCF3) group. nih.gov

| Compound | Substituent Group | Lipophilicity (logD 7.4) |

| 1 | 2-(methylthio)pyridine | 1.69 |

| 2 | 2-(difluoromethylthio)pyridine | 1.95 |

| 3 | 2-(trifluoromethylthio)pyridine | 2.13 |

Structural Motif in Agrochemical Development

The same properties that make the trifluoromethylthio group valuable in pharmaceuticals also apply to the development of modern agrochemicals, such as pesticides and herbicides. researchgate.netbohrium.com The inclusion of the SCF3 group can enhance the efficacy and metabolic stability of these agents. researchgate.net this compound serves as a key structural motif for creating new agrochemical candidates. researchgate.netsigmaaldrich.com By using this compound as a synthetic starting point, chemists can design molecules that incorporate the trifluoromethylthio-phenyl unit, aiming to improve the potency and environmental persistence of the final product. The development of novel compounds containing this motif is an active area of research in the agrochemical industry. bohrium.com

Design of Bioactive Molecules via Trifluoromethylthiolation

The process of introducing a trifluoromethylthio (SCF3) group into a molecule is known as trifluoromethylthiolation. This chemical reaction is a powerful tool for medicinal and agricultural chemists to modify lead compounds and optimize their properties. nih.govresearchgate.net The development of stable, effective reagents to perform this transformation is a significant area of synthetic chemistry research. acs.org

While this compound itself can be used as a building block, the broader field involves a "toolbox" of specialized trifluoromethylthiolating reagents designed for high efficiency and broad applicability. researchgate.netacs.org These reagents, such as N-trifluoromethylthiosaccharin and 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP), are designed to deliver the electrophilic SCF3 group to a wide range of nucleophiles, including alcohols, amines, and electron-rich aromatic rings. nih.govresearchgate.net The insights gained from these advanced reagents facilitate the rational design of bioactive molecules where the strategic placement of an SCF3 group, derived conceptually from precursors like this compound, is key to achieving the desired biological activity and pharmacokinetic profile. researchgate.netnih.gov

Table 2: Examples of Electrophilic Trifluoromethylthiolating Reagents

This table highlights some modern reagents developed for the specific purpose of trifluoromethylthiolation, showcasing the chemical innovation in this field. nih.govresearchgate.netacs.org

| Reagent Name | Abbreviation/Type | Key Application Area |

| N-Trifluoromethylthiosaccharin | - | Direct trifluoromethylthiolation of alcohols, amines, thiols. researchgate.net |

| α-Cumyl trifluoromethanesulfenate | Reagent Type I | Transition-metal-catalyzed reactions. acs.org |

| 1-Methyl-4-(trifluoromethylthio)piperazine | MTTP | Trifluoromethylthiolation of electron-deficient aromatic systems. nih.gov |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. For Methyl 4-(trifluoromethylthio)benzoate, the interplay between the electron-withdrawing trifluoromethylthio (–SCF3) group and the methyl ester (–COOCH3) group, both attached to the benzene (B151609) ring, dictates its reactivity.

Calculations based on Density Functional Theory (DFT) are commonly used to determine key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). ucsb.edu The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

The reactivity of a molecule can be described by various quantum chemical descriptors. ucsb.edu For molecules with similar structures, these descriptors can help predict their behavior in chemical reactions.

| Electrophilicity Index (ω) | A global measure of electrophilic power. researchgate.net | The molecule is predicted to have a notable electrophilicity index. |

The electrostatic potential (ESP) map is another valuable tool. For this compound, regions of negative potential are anticipated around the highly electronegative fluorine and oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Mechanistic Modeling of Trifluoromethylthiolation Reactions

The synthesis of aryl trifluoromethyl thioethers like this compound can be achieved through several pathways, with computational modeling helping to elucidate the reaction mechanisms. magtech.com.cn A common approach is the direct electrophilic trifluoromethylthiolation of an aromatic C-H bond. nih.gov

One plausible synthetic route involves the reaction of methyl benzoate (B1203000) with an electrophilic "SCF3+" source. This reaction is often catalyzed by a Brønsted or Lewis acid to activate the trifluoromethylthiolating agent. Another pathway is the trifluoromethylation of a pre-functionalized precursor, such as Methyl 4-mercaptobenzoate. chemicalbook.com

Computational modeling of these reactions typically involves locating the transition states and intermediates along the reaction coordinate. For an electrophilic aromatic substitution mechanism on methyl benzoate, the key steps would be:

Activation of the Reagent: The Lewis or Brønsted acid interacts with the electrophilic trifluoromethylthiolating agent (e.g., N-(trifluoromethylthio)saccharin) to generate a more potent electrophile. nih.gov

Formation of the σ-complex (Wheland intermediate): The activated electrophile attacks the π-system of the benzene ring. Due to the meta-directing nature of the methyl ester group, the attack would preferentially occur at the meta position. However, to form the para-substituted product, a different starting material or a different mechanism (e.g., radical or transition-metal-catalyzed) might be more efficient.

Deprotonation: A base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final product, this compound.

DFT calculations can determine the activation energies for each step, providing insights into the reaction kinetics and the regioselectivity of the substitution.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for its physical properties and its interactions with other molecules. The molecule's conformation is primarily defined by the rotation around the C(aryl)–S and C(aryl)–C(O) single bonds.

Computational methods can be used to calculate the potential energy surface associated with the rotation of these bonds, identifying the most stable (lowest energy) conformations. For the –SCF3 group, the orientation of the CF3 group relative to the benzene ring is a key conformational feature. Similarly, the ester group can adopt different orientations.

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Stable Conformation |

|---|---|---|

| C(ar)-C(ar)-S-C(F3) | Rotation of the trifluoromethylthio group relative to the aromatic ring. | The lowest energy conformation likely involves a non-planar arrangement to minimize steric hindrance between the CF3 group and the ring. |

The molecule can engage in various non-covalent interactions, which are critical in supramolecular chemistry and crystal engineering. researchgate.net These include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: The fluorine atoms of the –SCF3 group can act as halogen bond acceptors.

Weak Hydrogen Bonds: The fluorine and oxygen atoms can act as weak hydrogen bond acceptors.

Understanding these interactions is key to predicting the crystal packing of the molecule in the solid state and its binding affinity to biological targets. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.gov QSAR models are mathematical equations that relate variations in the biological activity of a series of compounds to changes in their physicochemical properties, which are quantified by molecular descriptors. wiley.com

For a series of compounds related to this compound, a QSAR model could be developed to predict their activity against a specific biological target. The first step is to calculate a range of molecular descriptors for each compound in the series. These descriptors fall into several categories. ucsb.eduwiley.com

Table 3: Relevant Molecular Descriptors for QSAR of Benzoate Derivatives

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges, Electrophilicity index researchgate.net | Describe the molecule's ability to participate in electrostatic or orbital-controlled interactions with a receptor. |

| Steric | Molecular volume, Surface area, Ovality researchgate.net | Relate to how the molecule's size and shape fit into a receptor binding site. |

| Lipophilic | LogP (octanol-water partition coefficient) | Describes the molecule's hydrophobicity, which influences its ability to cross cell membranes and its binding to hydrophobic pockets in receptors. researchgate.net |

| Topological | Molecular connectivity indices (e.g., Chi indices), Balaban index (J) nih.gov | Numerical representations of the molecular structure, encoding information about size, shape, and branching. |

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that predicts activity. researchgate.net Such a model for benzoate derivatives could reveal that, for instance, increased lipophilicity from the –SCF3 group and specific electronic properties are crucial for enhanced biological activity. researchgate.netnih.gov

Synthesis and Exploration of Derivatives and Analogues

Modification of the Benzoate (B1203000) Moiety

The benzoate portion of methyl 4-(trifluoromethylthio)benzoate offers several sites for chemical modification, including the ester functional group and the aromatic ring. These transformations allow for the synthesis of a diverse library of derivatives.

Detailed Research Findings:

Standard chemical transformations can be applied to the ester group to yield different functionalities. The ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-(trifluoromethylthio)benzoic acid, under basic conditions, such as with potassium hydroxide (B78521) at elevated temperatures. psu.edursc.org This reaction proceeds efficiently, converting the ester into a more versatile synthetic handle. chembk.comchemimpex.comchemicalbook.com For example, saponification with aqueous sodium hydroxide followed by acidification is a standard procedure to obtain the parent benzoic acid derivative. wikipedia.orgyoutube.com This carboxylic acid can then be converted into amides through reactions with various amines, a common strategy in medicinal chemistry. The direct amidation of methyl benzoates with amines, sometimes facilitated by catalysts like niobium pentoxide, demonstrates the feasibility of this conversion. researchgate.net

Furthermore, the methyl ester can undergo transesterification with other alcohols to produce different alkyl esters, thereby modulating properties like solubility and reactivity. The substitution on the aromatic ring can also be altered. The trifluoromethylthio (-SCF3) group is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions. youtube.comyoutube.com Similarly, the methyl ester group is also deactivating and meta-directing. Therefore, electrophilic substitution on the this compound ring would be challenging and is expected to direct incoming electrophiles to the positions meta to the ester group (positions 3 and 5).

| Modification Type | Reaction | Product Class | Significance |

|---|---|---|---|

| Ester Hydrolysis | Saponification with NaOH or KOH followed by acidification | Carboxylic Acids | Creates a versatile intermediate for further synthesis (e.g., amides). psu.eduyoutube.com |

| Amidation | Reaction with a primary or secondary amine | Amides | Introduces diverse N-alkyl or N-aryl groups, important for biological applications. researchgate.net |

| Transesterification | Reaction with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst | Alternative Esters | Modifies the physical properties of the compound. google.com |

| Aromatic Substitution | Electrophilic reaction (e.g., nitration) | Ring-Substituted Benzoates | Introduces new functional groups onto the aromatic core. youtube.com |

Alterations of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is known for its high stability, making its direct chemical alteration challenging. However, specific transformations, primarily involving the sulfur atom, have been developed.

Detailed Research Findings:

The most common modification of the trifluoromethylthio group is its oxidation. The sulfur atom can be selectively oxidized to form either a trifluoromethylsulfinyl (-S(O)CF3) or a trifluoromethylsulfonyl (-S(O2)CF3) group. researchgate.net The selective oxidation of aryl trifluoromethyl thioethers to the corresponding sulfoxides can be achieved using hydrogen peroxide (H2O2) as a clean oxidant. nih.gov The reaction's selectivity can be enhanced by using trifluoroacetic acid (TFA) as a solvent and activator, which promotes the formation of the sulfoxide (B87167) while preventing overoxidation to the sulfone. nih.gov Other oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) are also effective. researchgate.net Further oxidation under stronger conditions yields the sulfone. rsc.org These transformations are significant as they drastically alter the electronic properties and geometry of the sulfur substituent, moving from a thioether to a pyramidal sulfoxide and then to a tetrahedral sulfone. While transformations of the highly robust C-F bonds within the trifluoromethyl group are exceptionally difficult, some advanced methods have been explored for related compounds, though they often require specific substrate designs. tcichemicals.com

| Modification Type | Reagents | Product Group | Key Outcome |

|---|---|---|---|

| Oxidation to Sulfoxide | H₂O₂ in TFA; mCPBA | Aryl Trifluoromethyl Sulfoxides | Selective oxidation to the -S(O)CF₃ group. nih.govorganic-chemistry.org |

| Oxidation to Sulfone | Stronger oxidizing agents or conditions | Aryl Trifluoromethyl Sulfones | Complete oxidation to the -S(O₂)CF₃ group. rsc.org |

Development of Related Organofluorine Compounds

The synthesis of this compound is part of a broader effort in organofluorine chemistry to develop molecules containing fluoroalkylthio groups. magtech.com.cn The methods for creating the crucial aryl-SCF3 bond are varied and continue to be an active area of research.

Detailed Research Findings:

The introduction of the trifluoromethylthio group onto an aromatic ring can be accomplished through several strategies. Modern methods include the direct trifluoromethylthiolation of arenes, which can be achieved through C-H activation pathways. nih.gov Another prominent strategy involves the S-trifluoromethylation of pre-existing aromatic thiols. For instance, a visible-light-mediated reaction using trifluoromethanesulfonyl chloride (CF3SO2Cl) as an inexpensive source of trifluoromethyl radicals has been developed to convert various aromatic thiols into their corresponding trifluoromethyl thioethers. chemistryviews.org The parent compound, 4-(trifluoromethylthio)benzoic acid, can be synthesized by reacting the appropriate benzoic acid derivative with a trifluoromethanethiol (B74822) source. chembk.com

Research has also extended to the synthesis of analogues with different fluoroalkylthio groups. For example, methods for preparing aryl difluoromethyl thioethers (-SCF2H) and aryl α,α-difluoroethyl thioethers (-SCF2CH3) have been established, often using chlorodifluoromethane (B1668795) or related difluorinated precursors. researchgate.netcapes.gov.br These analogues allow for fine-tuning of electronic properties and lipophilicity.

| Synthetic Strategy | Starting Material | Key Reagent/Catalyst | Product Type |

|---|---|---|---|

| S-Trifluoromethylation | Aromatic Thiol | CF₃SO₂Cl, Photoredox Catalyst | Aryl-SCF₃ chemistryviews.org |

| C-H Thiocyanation/Fluoroalkylation | Arene | N-thiocyanatosuccinimide (NTS), Ruppert-Prakash reagent | Aryl-SCF₃ nih.gov |

| Difluoromethylation | Thiophenol | Chlorodifluoromethane (CHClF₂) | Aryl-SCF₂H capes.gov.br |

| Difluoroethylation | Thiophenol | (Difluoro)vinyl reagents | Aryl-SCF₂CH₃ researchgate.net |

Comparative Studies of Reactivity and Application Profiles

The trifluoromethylthio (-SCF3) group imparts a unique combination of properties to aromatic compounds, distinguishing them from other fluorinated and non-fluorinated analogues. Its influence is often compared to the more common trifluoromethyl (-CF3) group.

Detailed Research Findings:

The -SCF3 group is one of the most lipophilic substituents used in medicinal chemistry, a property that can enhance a molecule's ability to cross biological membranes. chemistryviews.org It is significantly more lipophilic than a -CF3 group. Electronically, both -SCF3 and -CF3 groups are strongly electron-withdrawing, which affects the reactivity of the aromatic ring and attached functional groups. mdpi.com For instance, the rate of hydrolysis of the ester group in methyl benzoates is influenced by such substituents on the ring. oieau.fr Strong electron-withdrawing groups increase the electrophilicity of the ester's carbonyl carbon, facilitating nucleophilic attack, as seen in studies on methyl p-trifluoromethylbenzoate. psu.edursc.org

When the sulfur atom is oxidized to a sulfoxide (-S(O)CF3) or a sulfone (-S(O2)CF3), the electron-withdrawing nature of the substituent increases dramatically. This enhanced inductive pull further deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the corresponding benzoic acid. The application profile of compounds bearing the -SCF3 group is largely in the fields of pharmaceuticals and agrochemicals, where its metabolic stability and high lipophilicity are advantageous. chemimpex.commagtech.com.cn The development of derivatives and analogues is often aimed at optimizing these properties for specific biological targets.

| Substituent | Electronic Effect | Relative Lipophilicity | Common Application Context |

|---|---|---|---|

| -SCH₃ | Weakly donating (via resonance) | Moderate | General synthetic chemistry |

| -CF₃ | Strongly electron-withdrawing | High | Pharmaceuticals, Agrochemicals mdpi.com |

| -SCF₃ | Strongly electron-withdrawing | Very High | Pharmaceuticals, Agrochemicals chemimpex.comchemistryviews.org |

| -S(O)CF₃ | Very strongly electron-withdrawing | Lower than -SCF₃ | Synthetic intermediates, materials science nih.gov |

| -S(O₂)CF₃ | Extremely electron-withdrawing | Lower than -SCF₃ | Highly stable intermediates, materials with specific electronic properties |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional methods for synthesizing organofluorine compounds often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, contributing to significant environmental concerns. chemistryjournals.net Future research is increasingly focused on developing more sustainable and environmentally benign synthetic methodologies. chemistryjournals.netresearchgate.netoup.com

Key strategies in this area include:

Alternative Solvents: The replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.netijsr.net Water is particularly attractive due to its non-toxicity, abundance, and unique reactivity. chemistryjournals.net

Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful green chemistry tool. thieme-connect.comresearchgate.net These methods often proceed under mild, ambient conditions, frequently eliminating the need for metal catalysts or stoichiometric oxidants. rsc.orgrsc.org A notable strategy involves the use of S-trifluoromethyl trifluoromethanesulfonate (TTST) as a multifunctional fluorine source in a metal-free and additive-free system to achieve trifluoromethylthiolation. rsc.org

Energy Efficiency: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a core principle of green chemistry. rsc.org

The development of these green synthetic routes is crucial for reducing the environmental footprint of producing valuable compounds like Methyl 4-(trifluoromethylthio)benzoate. chemistryjournals.net

Exploration of New Catalytic Systems for Trifluoromethylthiolation

While significant progress has been made, the development of more efficient, robust, and versatile catalytic systems for trifluoromethylthiolation remains a key objective. cas.cn The goal is to achieve reactions under milder conditions, with lower catalyst loadings, and across a broader range of substrates. nih.gov

Current and future areas of exploration include:

Transition Metal Catalysis: Palladium, copper, and iron have been instrumental in developing C–S bond formation reactions. researchgate.netbohrium.comrsc.org Research continues to focus on designing new ligands and catalyst systems to improve efficiency and selectivity. For instance, copper-catalyzed methods have been used for the trifluoromethylthiolation of aromatic C-H bonds. cas.cn

Dual Catalysis: A promising approach involves the use of dual catalytic systems, such as the combination of a Lewis acid and a Lewis base. nih.govnih.gov For example, iron(III) chloride and diphenyl selenide have been used to catalytically activate N-trifluoromethylthiosaccharin for the efficient trifluoromethylthiolation of arenes under mild conditions. nih.govacs.org This strategy has proven effective for a wide range of substrates, including bioactive molecules. nih.govnih.gov

Photoredox Catalysis: Merging photoredox catalysis with transition metal catalysis (metallaphotoredox) offers a powerful method for C-H functionalization. acs.org Light-driven processes can facilitate reactions that are challenging to achieve through traditional thermal methods, often under significantly milder conditions. thieme-connect.comchinesechemsoc.org

The table below summarizes various catalytic strategies being explored for trifluoromethylthiolation.

| Catalytic Strategy | Key Features | Catalyst Examples | Reference |

| Lewis Acid Catalysis | Activates electrophilic SCF3 reagents for reaction with arenes. | Iron(III) chloride, Gold(III) chloride | snnu.edu.cn |

| Dual Lewis Acid/Base Catalysis | Combined activation allows for mild reaction conditions and broad substrate scope. | Iron(III) chloride / Diphenyl selenide | nih.govnih.gov |

| Photocatalysis | Utilizes visible light to drive reactions, often metal-free and under ambient conditions. | Decatungstate anion, Organic dyes | acs.orgacs.org |

| Transition Metal Catalysis | Enables direct C-H functionalization and cross-coupling reactions. | Copper, Palladium complexes | cas.cnrsc.org |

This table is based on data from the text and is intended for illustrative purposes.

Advanced Applications in Materials Science and Chemical Biology

The unique properties conferred by the trifluoromethylthio (SCF3) group—namely its exceptional lipophilicity and strong electron-withdrawing character—make compounds like this compound highly attractive for advanced applications. researchgate.netresearchgate.netnsf.gov

Materials Science: The incorporation of SCF3 groups can significantly alter the electronic and physical properties of organic materials. nsf.gov This opens avenues for the design of novel liquid crystals, polymers, and other functional materials with tailored characteristics. man.ac.uk Future research will likely explore how the introduction of this moiety into different molecular scaffolds can lead to materials with enhanced thermal stability, specific electronic properties, or unique self-assembly behaviors.

Chemical Biology and Medicinal Chemistry: In drug design, the SCF3 group is used to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. researchgate.netrsc.orgnih.gov This makes it a "privileged" functional group for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov Future work will involve the synthesis of trifluoromethylthiolated analogs of existing drugs and natural products to explore new therapeutic possibilities. nih.govnih.gov The development of methods for late-stage functionalization is particularly important, as it allows for the direct modification of complex, biologically active molecules. researchgate.net

Understanding Complex Reaction Intermediates and Transition States

A significant challenge in developing new trifluoromethylthiolation reactions is the incomplete understanding of the underlying reaction mechanisms. Many of these transformations proceed through highly reactive and transient intermediates and transition states that are difficult to detect and characterize experimentally. nsf.gov

Future research in this area will rely heavily on a combination of advanced experimental techniques and computational chemistry:

Computational Studies: Density Functional Theory (DFT) calculations and other computational methods are becoming indispensable tools for elucidating reaction pathways. nih.gov These studies can provide detailed insights into the structures of transition states, the energetics of different mechanistic routes (e.g., concerted vs. stepwise), and the role of the catalyst. For example, computational studies of palladium-catalyzed reactions have helped to understand the mechanism of aryl–CF3 bond-forming reductive elimination from high-valent Pd(IV) intermediates. nih.gov

Mechanistic Experiments: In-depth mechanistic studies, including kinetic analysis, isotope effect experiments, and radical trapping experiments, are crucial for validating proposed mechanisms. nsf.govnih.gov These experiments help to distinguish between different potential pathways, such as those involving single-electron transfer, oxidative addition, or electrophilic attack. cas.cn

A deeper mechanistic understanding is essential for the rational design of more efficient and selective catalysts and for overcoming current limitations in trifluoromethylthiolation chemistry. nih.gov

常见问题

Basic: What are the optimal synthetic conditions for preparing Methyl 4-(trifluoromethylthio)benzoate with high purity?

Methodological Answer:

The synthesis typically involves coupling 4-mercaptobenzoic acid derivatives with trifluoromethylating agents. Key steps include:

- Esterification: React 4-(trifluoromethylthio)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .

- Purification: Use flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

- Yield Optimization: Catalytic bases like DMAP or DIPEA can enhance reaction efficiency. Maintain anhydrous conditions to prevent hydrolysis of the ester group .

Advanced: How does the trifluoromethylthio (-SCF₃) group influence the compound’s electronic properties and reactivity compared to -CF₃ or -SCH₃ groups?

Methodological Answer:

The -SCF₃ group is a stronger electron-withdrawing group than -SCH₃ due to the electronegativity of fluorine. Comparative studies using DFT calculations and Hammett constants show:

- Electronic Effects: -SCF₃ lowers the LUMO energy, enhancing electrophilicity at the benzene ring. This increases reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Lipophilicity: -SCF₃ increases logP values compared to -CF₃, improving membrane permeability in biological assays .

- Experimental Validation: Use cyclic voltammetry to compare redox potentials or UV-Vis spectroscopy to monitor charge-transfer interactions .

Advanced: What experimental strategies are recommended to investigate the biological mechanism of this compound?

Methodological Answer:

- Target Identification: Perform affinity chromatography or pull-down assays using labeled compounds to isolate interacting proteins .

- Enzyme Inhibition Assays: Test the compound against a panel of enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .

- Computational Docking: Use Schrödinger Suite or AutoDock to model interactions with active sites of predicted targets (e.g., cytochrome P450 enzymes) .

- Cellular Uptake Studies: Employ fluorescent derivatives or LC-MS to quantify intracellular concentrations .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR (CDCl₃) confirm structure. Key signals: δ ~3.9 ppm (ester -OCH₃), δ ~7.8–8.2 ppm (aromatic protons), and δ ~-40 ppm (¹⁹F signal for -SCF₃) .

- Mass Spectrometry: ESI-MS in positive ion mode detects [M+H]⁺. High-resolution MS (HRMS) validates molecular formula .

- Melting Point: Determine via differential scanning calorimetry (DSC); typical range 80–85°C for pure samples .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and consult an ophthalmologist .

- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before incineration to prevent release of toxic HF or SO₂ .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under identical conditions (solvent, temperature, cell lines) .

- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., impurity profiles) .

- Orthogonal Assays: Validate results with alternative methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Advanced: What structural modifications of this compound are most promising for SAR studies?

Methodological Answer:

- Substituent Variations: Replace -SCF₃ with -SeCF₃ (for enhanced lipophilicity) or -OCF₃ (to reduce steric bulk) .

- Ester Hydrolysis: Synthesize the free acid (4-(trifluoromethylthio)benzoic acid) to study pH-dependent activity .

- Bioisosteres: Introduce triazole or pyridine rings to mimic the benzene ring’s geometry while altering electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。